

Application Notes and Protocols for Investigating Fungal Metabolic Pathways Using Inz-5

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Compound of Interest

Compound Name: Inz-5

Cat. No.: B608114

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Introduction

Inz-5 is a potent and selective inhibitor of the fungal mitochondrial cytochrome bc1 complex (Complex III), a critical component of the electron transport chain.^{[1][2]} By disrupting mitochondrial respiration, **Inz-5** serves as a valuable chemical probe to investigate the metabolic flexibility and vulnerabilities of pathogenic fungi. Inhibition of this complex curtails ATP production through oxidative phosphorylation, forcing a reliance on less efficient energy generation pathways such as glycolysis.^{[2][3][4]} This application note provides detailed protocols for utilizing **Inz-5** to study its effects on fungal growth, mitochondrial function, and global metabolic pathways.

Mechanism of Action

Inz-5 binds to the QP site of the cytochrome bc1 complex, preventing the oxidation of ubiquinol.^[5] This action blocks the electron flow through the electron transport chain, leading to a collapse of the mitochondrial membrane potential and a halt in mitochondrial ATP synthesis.^[2] Consequently, fungal cells treated with **Inz-5** exhibit a strong growth defect, particularly when grown on non-fermentable carbon sources that necessitate respiratory metabolism.^[2]

Key Applications

- Elucidating Metabolic Dependencies: Investigating the reliance of fungi on oxidative phosphorylation versus glycolysis for survival and growth.
- Synergistic Antifungal Studies: Evaluating the potential of **Inz-5** to enhance the efficacy of other antifungal agents, such as azoles.[\[1\]](#)
- Virulence Factor Analysis: Determining the role of mitochondrial respiration in fungal pathogenesis and virulence.[\[2\]](#)
- Drug Discovery: Using **Inz-5** as a lead compound for the development of novel antifungal therapeutics targeting mitochondrial function.[\[5\]](#)

Data Presentation

Table 1: In Vitro Activity of Inz-5 Against Various Fungal Species

Fungal Species	Assay Condition	IC50 (µM)	Reference
Candida albicans	Proliferation Assay	0.381	[1]
Candida albicans	Cytochrome bc1 Activity	Complete Inhibition	[2]
Scedosporium prolificans	Growth Inhibition (respiratory conditions)	Enhanced	[1]
Aspergillus terreus	Growth Inhibition (respiratory conditions)	Enhanced	[1]
Rhizopus oryzae	Growth Inhibition (respiratory conditions)	Enhanced	[1]

Table 2: Effect of Inz-5 in Combination with Fluconazole on Candida albicans

Treatment	Concentration	Outcome	Reference
Inz-5	10 μ M	Partial growth slowing	[1]
Fluconazole	32 mg/L	Fungistatic	[1]
Inz-5 + Fluconazole	10 μ M + 32 mg/L	Fungicidal (97% reduction in viable colonies)	[1]

Experimental Protocols

Protocol 1: Fungal Growth Inhibition Assay

This protocol details the determination of the minimal inhibitory concentration (MIC) of **Inz-5** against a target fungal species using a broth microdilution method.

Materials:

- Target fungal strain
- Appropriate liquid growth medium (e.g., RPMI-1640, Yeast Nitrogen Base with different carbon sources)
- **Inz-5** stock solution (e.g., 10 mM in DMSO)
- Sterile 96-well microplates
- Spectrophotometer (plate reader)

Procedure:

- Prepare a fungal inoculum suspension from a fresh culture to a concentration of $1-5 \times 10^5$ cells/mL in the chosen growth medium.
- Prepare a serial dilution of **Inz-5** in the growth medium in a 96-well plate. The final concentrations should typically range from 0.01 to 20 μ M. Include a drug-free control (DMSO vehicle) and a media-only control.

- Add 100 μ L of the fungal inoculum to each well containing 100 μ L of the serially diluted **Inz-5**.
- Incubate the plates at the optimal growth temperature for the fungal species (e.g., 30°C or 37°C) for 24-48 hours.
- Measure the optical density (OD) at 600 nm using a microplate reader to determine fungal growth.
- The MIC is defined as the lowest concentration of **Inz-5** that causes a significant inhibition of growth (e.g., $\geq 50\%$ or $\geq 90\%$) compared to the drug-free control.

Protocol 2: Analysis of Mitochondrial Respiration using an Extracellular Flux Analyzer

This protocol describes the measurement of the oxygen consumption rate (OCR) in fungal cells treated with **Inz-5**.

Materials:

- Extracellular flux analyzer (e.g., Seahorse XF Analyzer)
- Fungal cells
- Assay medium (e.g., non-buffered RPMI)
- **Inz-5**
- Mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A)
- Sterile XF cell culture microplates

Procedure:

- Seed fungal cells onto an XF cell culture microplate at an optimized density and allow them to adhere or form a monolayer.
- Replace the growth medium with the assay medium and incubate in a non-CO₂ incubator at 37°C for 1 hour.

- Load the sensor cartridge with **Inz-5** and other mitochondrial inhibitors.
- Place the cell plate in the extracellular flux analyzer and initiate the protocol.
- Measure the basal OCR.
- Inject **Inz-5** and measure the change in OCR to determine the extent of mitochondrial respiration inhibition.
- Optionally, subsequently inject oligomycin, FCCP, and rotenone/antimycin A to assess ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption, respectively.

Protocol 3: Metabolite Extraction for LC-MS Analysis

This protocol outlines the procedure for extracting intracellular metabolites from fungal cultures treated with **Inz-5** for subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

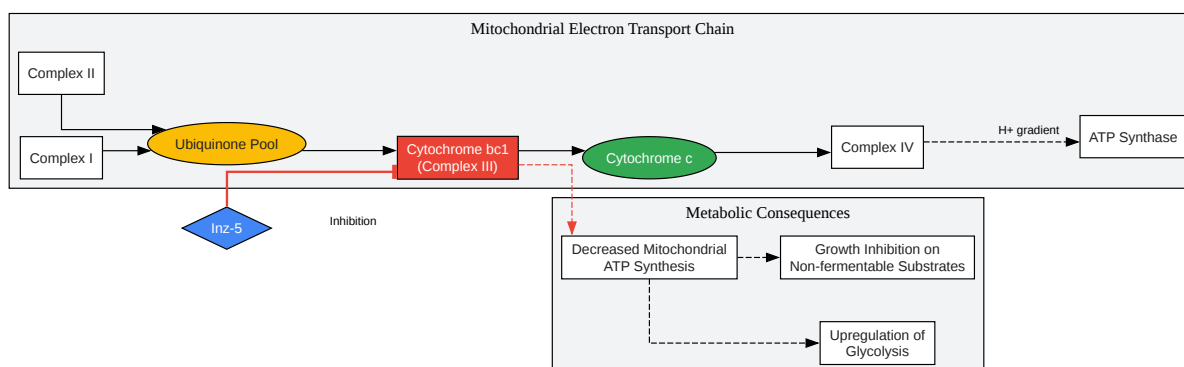
- Fungal culture
- **Inz-5**
- Quenching solution (e.g., 60% methanol, -40°C)
- Extraction solvent (e.g., acetonitrile/methanol/water, 40:40:20, -20°C)
- Centrifuge
- Lyophilizer

Procedure:

- Grow fungal cultures to the mid-exponential phase and treat with **Inz-5** or vehicle control (DMSO) for a defined period.
- Rapidly quench metabolic activity by adding the cold quenching solution to the culture.

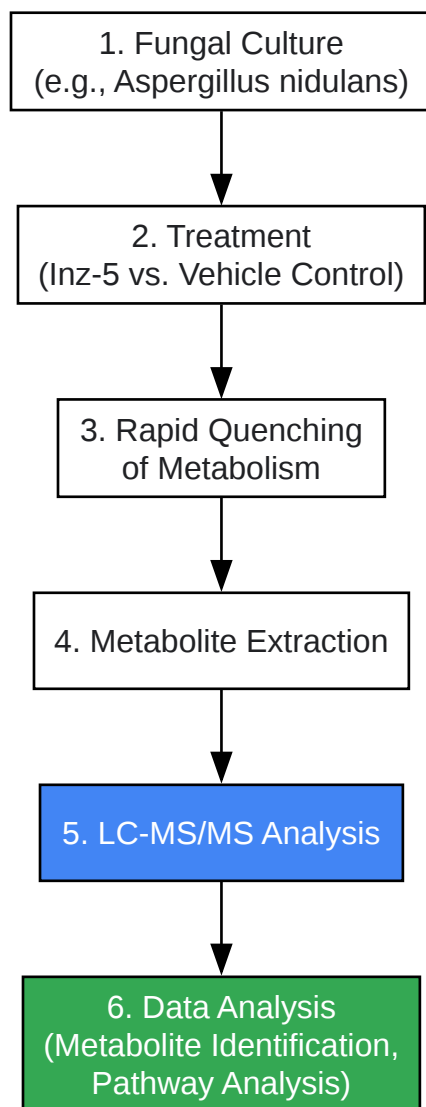
- Harvest the cells by centrifugation at a low temperature.
- Wash the cell pellet with a cold buffer (e.g., PBS).
- Add the cold extraction solvent to the cell pellet and lyse the cells (e.g., by bead beating or sonication).
- Centrifuge to pellet the cell debris.
- Collect the supernatant containing the extracted metabolites.
- Lyophilize the supernatant to dryness.
- Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

Visualizations



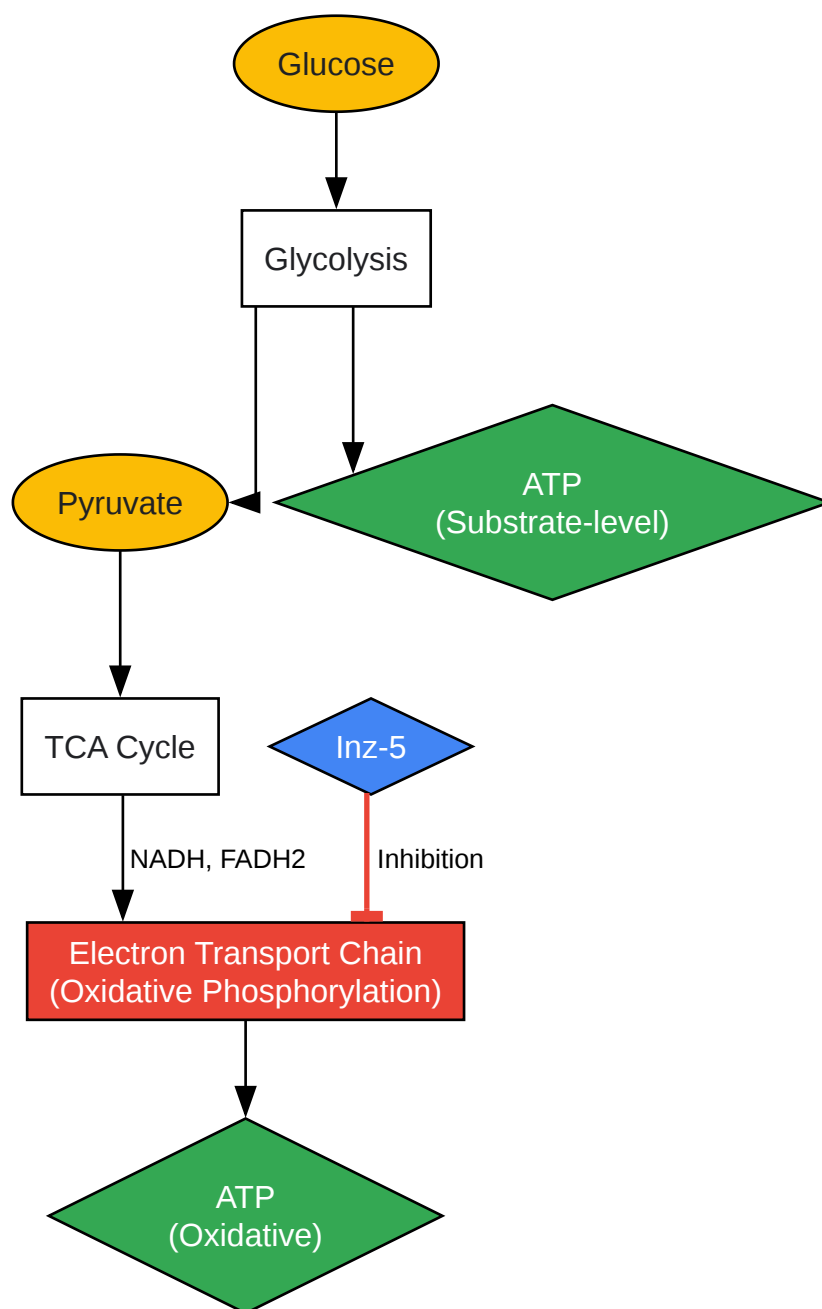
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Caption: Mechanism of action of **Inz-5** on the fungal electron transport chain.



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Caption: Experimental workflow for metabolomic analysis of **Inz-5** treated fungi.



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Caption: Impact of **Inz-5** on fungal central carbon metabolism and ATP production.

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